azane;sulfurothioic S-acid
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Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted to cyclodextrins. The process is followed by purification steps such as precipitation, filtration, and crystallization to isolate the desired cyclodextrin.
Chemical Reactions Analysis
Types of Reactions: Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties such as increased solubility and stability.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as molecular carriers to enhance the solubility of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Used in formulations to stabilize active ingredients and reduce side effects.
Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize volatile compounds.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This mechanism enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy.
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Compared to these similar compounds, cyclodextrins offer a balance of cavity size and solubility, making them versatile for various applications.
Properties
IUPAC Name |
azane;sulfurothioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNTHIYBIDHGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.OS(=O)(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N.N.OS(=O)(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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